molecular formula C13H12Cl2N2OS B5653294 2,2-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

2,2-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5653294
M. Wt: 315.2 g/mol
InChI Key: PENIJAOPIIBBNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, similar to the target compound, often involves the condensation reactions, where key functional groups are combined under specific conditions to form the thiazole ring. For example, derivatives have been prepared using carbodiimide condensation catalysis, offering a convenient method for their synthesis. This approach is highlighted in the synthesis of related N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiazole derivatives reveals significant interactions that influence their stability and reactivity. For instance, in a related acetamide structure, intermolecular C—H⋯O interactions were observed, forming chains that propagate along specific crystal axes, contributing to the overall molecular stability (Saravanan et al., 2016).

Chemical Reactions and Properties

Thiazole compounds, including those structurally similar to the target molecule, participate in various chemical reactions, forming new derivatives with potential biological activities. For example, thiazol-2-yl acetamide derivatives were synthesized and exhibited anticancer activities against different human tumor cell lines, demonstrating the chemical reactivity and biological potential of these compounds (Duran & Demirayak, 2012).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the applications and handling of these compounds. For instance, the crystal structure and intermolecular interactions in related compounds provide insights into their solid-state characteristics, which are essential for material science applications (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are fundamental to predicting the behavior of these compounds in various environments. For example, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides valuable information on their acid-base properties, crucial for understanding their interaction with biological systems (Duran & Canbaz, 2013).

properties

IUPAC Name

2,2-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c1-7-3-4-9(5-8(7)2)10-6-19-13(16-10)17-12(18)11(14)15/h3-6,11H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENIJAOPIIBBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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